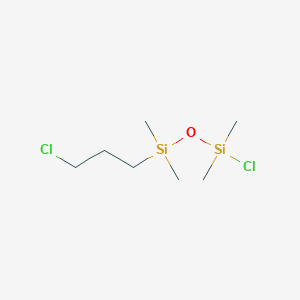
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H18Cl2OSi2. This compound is characterized by the presence of a disiloxane backbone with two chlorine atoms attached to the silicon atoms and a chloropropyl group. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-dichloropropane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the chloropropyl group to other functional groups such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Alcohols and Carboxylic Acids: Formed during oxidation of the chloropropyl group.
Scientific Research Applications
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The disiloxane backbone provides flexibility and stability, making it an ideal candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-hydroxypropane: Similar in structure but contains a hydroxyl group instead of a chloropropyl group.
1-Bromo-3-chloropropane: Contains a bromine atom instead of a second chlorine atom.
1-Chloro-3-iodopropane: Contains an iodine atom instead of a second chlorine atom.
Uniqueness
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which provides enhanced stability and flexibility compared to other similar compounds. This makes it particularly useful in applications where stability and flexibility are crucial, such as in the production of silicone-based materials and drug delivery systems.
Properties
CAS No. |
92176-40-4 |
|---|---|
Molecular Formula |
C7H18Cl2OSi2 |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
chloro-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H18Cl2OSi2/c1-11(2,7-5-6-8)10-12(3,4)9/h5-7H2,1-4H3 |
InChI Key |
UKXZLPOXWRFSIE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















